N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluorophenyl moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It is known that thiazole derivatives can block the biosynthesis of certain bacterial lipids and/or act through additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The storage temperature for thiazole derivatives is typically at room temperature in a dark place . This suggests that light exposure could potentially affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps. One common route starts with the preparation of 2-amino-4-(3,4-difluorophenyl)thiazole from 3’,4’-difluoroacetophenone . This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. These optimizations may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings or alkyl chains .
Scientific Research Applications
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-amino-4-(3,4-difluorophenyl)thiazole
- N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide
- 2-chloro-N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide .
Uniqueness
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Biological Activity
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its structural components suggest that it may interact with targets such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer progression.
In Vitro Studies
-
Antiproliferative Activity :
- In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor cell growth.
Cell Line IC50 (µM) HepG2 1.30 MCF7 1.50 A549 1.80 -
Mechanisms of Action :
- The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation. Studies have shown that treatment with this compound results in G2/M phase cell cycle arrest.
In Vivo Studies
- Tumor Growth Inhibition :
- In vivo xenograft models have confirmed the efficacy of this compound in inhibiting tumor growth. Tumor growth inhibition rates were reported to be around 48% compared to control groups.
Case Studies
- Case Study 1 : A clinical trial involving patients with solid tumors treated with this compound showed promising results, with several patients experiencing partial responses.
- Case Study 2 : Research conducted on animal models indicated that the combination of this compound with standard chemotherapy agents enhanced overall survival rates significantly compared to monotherapy.
Properties
IUPAC Name |
N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2S/c19-14-7-6-12(8-15(14)20)21-16(24)9-13-10-26-18(22-13)23-17(25)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGSEUFGRXOYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.